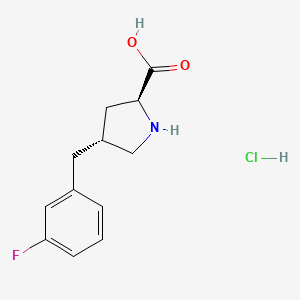

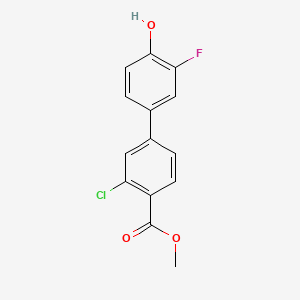

(S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzylpiperazine derivatives are a class of compounds that have been studied for their potential biological activities . They often contain a piperazine ring, which is a six-membered ring with two nitrogen atoms, and benzyl groups, which are phenyl groups attached to a methylene bridge .

Synthesis Analysis

The synthesis of benzylpiperazine derivatives typically involves the reaction of a benzyl halide with piperazine. The benzyl group can be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives generally includes a piperazine ring and one or more benzyl groups. The exact structure can vary depending on the specific compound .Chemical Reactions Analysis

Benzylpiperazine derivatives can undergo various chemical reactions, including nucleophilic substitution reactions and reactions involving the piperazine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives can vary depending on the specific compound. These properties can include melting point, boiling point, solubility, and stability .科学研究应用

Enhanced Analytical Techniques

One of the primary applications of benzylpiperazine derivatives, closely related to "(S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride," is in the enhancement of analytical techniques such as Electron Transfer Dissociation (ETD) for peptides. The modification of carboxylates in peptides with reagents like benzylamine and 1-benzylpiperazine has shown to significantly improve ETD efficiency and the production of diagnostic sequence ions, making it a valuable tool in proteomics and peptide analysis (Ko & Brodbelt, 2012).

Organic Synthesis

In the realm of organic synthesis, derivatives of benzylpiperazine play a crucial role. The asymmetric synthesis of piperazine derivatives, including those resembling "(S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride," has been documented, showcasing the compound's utility in creating complex organic molecules with potential medicinal applications (Xi-quan, 2009).

Physicochemical Studies

Studies on the physicochemical properties of cholinesterase inhibitors, including alkyl- and arylcarbamate derivatives of N-benzylpiperidine and N-benzylpiperazine, have utilized chromatographic and computational methods to determine their lipophilicity and potential as therapeutic agents. These investigations provide insights into the drug design and development process, highlighting the significance of benzylpiperazine derivatives in medicinal chemistry (Więckowska et al., 2010).

Pharmacological Activities

Furthermore, benzylpiperazine derivatives have been the focus of pharmacological studies, including the exploration of their antibacterial activities. The synthesis and evaluation of new compounds containing benzylpiperazine units have shown variable and modest activity against bacteria and fungi, underscoring the potential of these molecules in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

安全和危害

未来方向

属性

IUPAC Name |

benzyl (3S)-3-benzylpiperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2.ClH/c22-19(23-15-17-9-5-2-6-10-17)21-12-11-20-18(14-21)13-16-7-3-1-4-8-16;/h1-10,18,20H,11-15H2;1H/t18-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHBPBYETAJYMS-FERBBOLQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H](N1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662637 |

Source

|

| Record name | Benzyl (3S)-3-benzylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride | |

CAS RN |

1217779-31-1 |

Source

|

| Record name | Benzyl (3S)-3-benzylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B581038.png)

![3-[4-(Methylsulfonyl)phenyl]-5-(1-Boc-4-piperidyl)-1,2,4-oxadiazole](/img/structure/B581048.png)